Trandolaprilat-d5 Diketopiperazine
Description
Properties
Molecular Formula |
C₂₂H₂₃D₅N₂O₄ |
|---|---|
Molecular Weight |
389.5 |
Synonyms |
[3S-[2(R*),3α,5aβ,9aα,10aβ]]-Decahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl-d5)pyrazino[1,2-a]indole-2(1H)-acetic Acid; RU 51057-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Diketopiperazine Compounds
Structural Features
Core Skeleton :
Trandolaprilat-d5 Diketopiperazine shares the DKP core (two amide bonds in a cyclic arrangement) with compounds like talathermophilin C (), brevianamide derivatives (), and other indole DKPs (). However, its substitution pattern—specifically the deuterated alkyl groups and ACE-inhibiting pharmacophore—differs from natural DKPs, which often feature prenyl or hydroxyl groups .- Substituent Diversity: Synthetic DKPs, such as benzylidene/isopropylidene derivatives () and pyrrolidinone-fused systems (), prioritize antiviral or cytotoxic activities. In contrast, Trandolaprilat-d5 is tailored for metabolic stability and analytical applications, leveraging deuterium to reduce hydrogen-deuterium exchange rates .
Key Research Findings (Summarized in Table 1)
Q & A
Q. What are the common synthetic methodologies for Trandolaprilat-d5 Diketopiperazine, and how do reaction conditions influence product purity?
Methodological Answer:
- Oxidative Catalytic Condensation : Use permanganate (KMnO₄) in acidic buffered media (pH 1–3) to cyclize secondary amino acids (e.g., sarcosine, L-proline) into diketopiperazines. Optimize reaction time (e.g., 84 hours) and temperature (e.g., 41°C) to minimize side products like aldehydes .
- Purification Strategies : Employ reverse-phase HPLC with gradient elution (e.g., acetonitrile/water) and validate purity via NMR (e.g., ¹H/¹³C) and LC-MS to distinguish stereoisomers .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization of diketopiperazines?
Methodological Answer:
- X-ray Crystallography : Resolve π-stacking interactions (e.g., Trp206 in PLP enzymes) and hydrogen-bonding networks using synchrotron radiation (1.5–2.0 Å resolution) .
- IR Spectroscopy : Identify carbonyl stretching modes (e.g., 1660 cm⁻¹ and 1590 cm⁻¹ for diketopiperazine vs. single C=O in oxazolones) to differentiate cyclic structures .
Q. Which biological activities are most commonly associated with diketopiperazines, and what experimental models validate these effects?
Methodological Answer:
- Neuroprotection : Test against glutamate-induced neurotoxicity in SH-SY5Y cells using MTT assays and compare with TRH-related derivatives .
- Antimicrobial Activity : Use agar diffusion assays (e.g., Staphylococcus aureus ATCC 25923) with MIC values ≤50 µg/mL for diketopiperazine dimers .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. neuroprotection) be resolved for diketopiperazines?
Methodological Answer:
- Dose-Response Profiling : Perform parallel assays (e.g., cytotoxic IC₅₀ in HeLa cells vs. neuroprotective EC₅₀ in primary neurons) to identify therapeutic windows .
- Structural-Activity Relationships (SAR) : Compare unsaturated vs. TRH-related diketopiperazines using molecular docking (e.g., PDE5 or NMDA receptor binding) to explain divergent outcomes .
Q. What mechanistic insights explain the catalytic formation of diketopiperazines from cycloserine in enzyme active sites?
Methodological Answer:
- PLP-Dependent Pathways : Use stopped-flow kinetics and DFT calculations to model tautomerization steps (e.g., external aldimine → PMP-diketopiperazine adduct) in PLP enzymes like ForI .
- pH-Dependent Stability : Analyze cycloserine half-life (e.g., 10 hours at pH 6 vs. 41,000 hours at pH 8) under crystallization conditions to assess non-enzymatic diketopiperazine formation .
Q. How can computational tools resolve discrepancies between predicted and observed diketopiperazine-protein interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate side-chain adjustments (e.g., Arg207 conformers in PLP enzymes) to accommodate diketopiperazine rings in solvent-exposed pockets .
- Cryo-EM Validation : Map diketopiperazine binding to cofactor-adjacent pockets (e.g., ForI vs. NeoB) at 3.0–4.5 Å resolution to confirm π-stacking interactions .
Q. What data-driven strategies optimize diketopiperazine biocatalysts for scalable synthesis?
Methodological Answer:
- Machine Learning (ML) Models : Train on substrate-permissive enzymes (e.g., NotF reverse prenyltransferase) to predict optimal mutations (e.g., active-site loops) for regioselective modifications .
- Cascade Biocatalysis : Combine diketopiperazine synthases with cytochrome P450s in one-pot reactions to generate polycyclic derivatives (e.g., eurotiumin A) .
Q. How do diketopiperazines influence protein degradation pathways in biopharmaceutical formulations?
Methodological Answer:
- Accelerated Stability Studies : Monitor rhVEGF (1–110) degradation via RP-HPLC at pH 7.4 and 40°C to quantify diketopiperazine formation vs. deamidation/oxidation .
- HDX-MS Analysis : Map solvent accessibility of N-terminal residues (e.g., Asn10) to prioritize stabilization strategies (e.g., site-specific PEGylation) .
Q. What synthetic strategies enhance the pharmacological potential of dimeric diketopiperazines?
Methodological Answer:
- Marine-Inspired Linkers : Design unsymmetrical dimers (e.g., bis-benzylidene derivatives) via Suzuki-Miyaura coupling to improve binding to GPCRs or kinase targets .
- In Vivo Efficacy : Test dimeric analogs in orthotopic glioblastoma models (e.g., U87-MG) with PET imaging to assess blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
